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Abstract
Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a specialized organosilicon

compound featuring a reactive chlorosilyl group and a tetrasubstituted vinyl moiety. This unique

combination of functional groups makes it a valuable, albeit niche, reagent in organic synthesis.

As a vinylsilane, it participates in stereospecific electrophilic substitutions, leveraging the β-

silicon effect to control regiochemistry. The chlorosilyl group provides a handle for nucleophilic

substitution, allowing for its incorporation into larger molecular frameworks. This guide offers a

comprehensive overview of its properties, a plausible synthetic pathway based on established

organosilicon chemistry, an exploration of its expected reactivity with mechanistic insights, and

a discussion of its potential applications in modern synthetic challenges.

Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its

properties can be reliably estimated based on its structure and data from closely related
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analogs.

Table 1: Physicochemical Properties of Chlorodimethyl(1-methyl-1-propenyl)silane and

Related Compounds

Property Value (for CAS 97375-15-0)
Analog Data for
Comparison

CAS Number 97375-15-0 -

Molecular Formula C₆H₁₃ClSi[1]
C₄H₉ClSi

(Chlorodimethylvinylsilane)

Molecular Weight 148.70 g/mol
120.65 g/mol

(Chlorodimethylvinylsilane)

Monoisotopic Mass 148.0475 Da[1] -

Appearance Colorless liquid (Expected)

Almost clear colorless liquid

(Chlorodimethyl-n-

propylsilane)[2]

Boiling Point ~130-140 °C (Estimated)
82-83 °C

(Chlorodimethylvinylsilane)

Density ~0.88 g/mL (Estimated)
0.874 g/mL

(Chlorodimethylvinylsilane)

Refractive Index ~1.43 (Estimated)
1.414

(Chlorodimethylvinylsilane)

Spectroscopic Analysis (Predicted):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl

groups attached to the silicon (a singlet around 0.4-0.6 ppm), the two methyl groups on the

double bond (singlets or narrow quartets due to allylic coupling around 1.7-1.9 ppm), and the

vinylic proton (a quartet or multiplet around 5.5-6.0 ppm).

¹³C NMR: Signals for the silicon-attached methyls would appear upfield (~0-5 ppm). The sp²

carbons of the double bond would be in the 120-150 ppm region, and the vinylic methyl
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carbons would be around 15-25 ppm.

²⁹Si NMR: A single resonance is expected in the typical range for chlorodialkylvinylsilanes.

IR Spectroscopy: Key vibrational bands would include C=C stretching (~1620-1640 cm⁻¹), C-

H stretching for both sp³ and sp² carbons (~2900-3100 cm⁻¹), and a strong Si-Cl stretch

(~470-550 cm⁻¹).

Synthesis and Manufacturing
A specific, published industrial or laboratory-scale synthesis for Chlorodimethyl(1-methyl-1-
propenyl)silane is not readily available in the reviewed literature. However, a robust and

logical synthetic route can be designed based on well-established Grignard chemistry, which is

a cornerstone of carbon-silicon bond formation.[3][4]

The most direct approach involves the reaction of a suitable Grignard reagent with a

dichlorodimethylsilane.

Proposed Synthetic Protocol: Grignard-based Silylation

This protocol describes the synthesis via the reaction of (1-methyl-1-propenyl)magnesium

bromide with dichlorodimethylsilane.

Step 1: Formation of the Grignard Reagent

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a

magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

Reagents: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is

added to cover the magnesium. A small crystal of iodine can be added as an initiator.

Initiation: A solution of 2-bromo-2-butene in anhydrous THF is added dropwise from the

addition funnel to the stirred magnesium suspension. The reaction is initiated, as evidenced

by heat evolution and the disappearance of the iodine color.

Completion: The remainder of the 2-bromo-2-butene solution is added at a rate that

maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an
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additional 1-2 hours to ensure complete formation of (1-methyl-1-propenyl)magnesium

bromide.

Step 2: Silylation Reaction

Cooling: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

Addition of Silane: A solution of dichlorodimethylsilane (in excess, typically 1.5-2.0

equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent. This is a

highly exothermic reaction and the temperature should be carefully controlled. The use of

excess dichlorodimethylsilane minimizes the formation of the double-addition byproduct,

bis(1-methyl-1-propenyl)dimethylsilane.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours or overnight to ensure completion.

Step 3: Workup and Purification

Filtration: The reaction mixture is filtered under an inert atmosphere to remove the

magnesium salts (MgClBr and MgCl₂).

Solvent Removal: The THF is removed from the filtrate by distillation at atmospheric

pressure.

Purification: The crude product is purified by fractional vacuum distillation to yield pure

Chlorodimethyl(1-methyl-1-propenyl)silane.
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Step 1: Grignard Formation

Step 2: Silylation

Step 3: Purification
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Caption: Proposed workflow for the synthesis of Chlorodimethyl(1-methyl-1-propenyl)silane.
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Reactivity and Mechanistic Considerations
The reactivity of Chlorodimethyl(1-methyl-1-propenyl)silane is governed by two key

features: the nucleophilic character of the vinylsilane double bond and the electrophilic nature

of the silicon atom in the chlorosilyl group.

Vinylsilanes are known to undergo electrophilic substitution, where an electrophile replaces the

silyl group.[5][6] This reaction is highly regioselective due to the β-silicon effect, where the C-Si

σ-bond stabilizes a developing positive charge on the β-carbon through hyperconjugation.

Mechanism: The reaction proceeds via a two-step mechanism:

Electrophilic Attack: An electrophile (E⁺) attacks the α-carbon of the vinylsilane (the carbon

not bonded to silicon). This is the rate-determining step and results in the formation of a β-

silyl carbocation intermediate.

Desilylation: A nucleophile (Nu⁻) attacks the silicon atom, facilitating the elimination of the

silyl group and the formation of a new double bond. This step is typically fast and

stereospecific.

A key feature of this reaction is the retention of stereochemistry of the double bond.[5][7] The

initial geometry of the vinylsilane is preserved in the final alkene product.

Caption: Mechanism of electrophilic substitution on a vinylsilane.

The Si-Cl bond is highly polarized and susceptible to attack by a wide range of nucleophiles.

This allows for the versatile functionalization of the silane.

Hydrolysis: Reaction with water will rapidly produce the corresponding silanol, (1-methyl-1-

propenyl)dimethylsilanol, which can then self-condense to form disiloxanes.

Alcoholysis/Phenolysis: Alcohols and phenols react, typically in the presence of a base like

triethylamine or pyridine to scavenge the HCl byproduct, to form alkoxysilanes or

phenoxysilanes.

Aminolysis: Primary and secondary amines react to form silylamines.
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Grignard/Organolithium Reagents: Reaction with other organometallic reagents allows for

the introduction of a second organic group onto the silicon atom, forming a

tetraorganosilane.[8]

Applications in Organic Synthesis
While specific applications of this particular reagent are not widely documented, its structure

suggests utility in several areas of synthetic chemistry.

Stereospecific Olefination: As a precursor to tetrasubstituted alkenes, it can be used in

reactions where stereochemical control is paramount. For example, acylation followed by

desilylation would yield a stereodefined α,β-unsaturated ketone.

Cross-Coupling Reactions: Vinylsilanes are competent partners in Hiyama cross-coupling

reactions.[9] After conversion of the Si-Cl bond to a more suitable group (e.g., Si-F or Si-

OH), the vinyl group can be coupled with aryl or vinyl halides/triflates under palladium

catalysis.

Polymer and Materials Science: The bifunctional nature of the molecule (a polymerizable

vinyl group and a reactive silyl chloride) makes it a potential monomer for the synthesis of

functionalized polysiloxanes or as a surface modification agent and coupling agent.

Safety and Handling
Organochlorosilanes are hazardous materials that require careful handling in a professional

laboratory setting.

Toxicity and Corrosivity: Chlorosilanes react with moisture (including humidity in the air and

moisture on tissues) to produce hydrochloric acid (HCl). This makes them corrosive to the

skin, eyes, and respiratory tract.

Flammability: While the compound itself may have a moderate flash point, it can react with

certain materials to produce flammable gases.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
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Personal Protective Equipment (PPE): Always handle this compound in a fume hood while

wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene),

safety goggles, and a lab coat.[8]

Disposal: Disposal must be in accordance with local, state, and federal regulations for

hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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